molecular formula C11H12N2O4 B2747835 4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid CAS No. 887679-11-0

4-(3,5-Dimethyl-isoxazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid

Cat. No. B2747835
CAS RN: 887679-11-0
M. Wt: 236.227
InChI Key: FQVIGRPELVFYFA-UHFFFAOYSA-N
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Description

The compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” has a similar structure . It has a linear formula of C12H10Cl2N2O3 and a molecular weight of 301.131 . Another related compound is “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” with a molecular formula of C11H11NO4 and a molecular weight of 221.21 .


Molecular Structure Analysis

The molecular structure of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” is represented by the linear formula C12H10Cl2N2O3 . Another related compound, “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID”, has a molecular formula of C11H11NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “5,6-DICHLORO-NICOTINIC ACID 3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL ESTER” are represented by the linear formula C12H10Cl2N2O3 and a molecular weight of 301.131 . The compound “5- (3,5-DIMETHYL-ISOXAZOL-4-YLMETHYL)-FURAN-2-CARBOXYLIC ACID” has a molecular formula of C11H11NO4 and a molecular weight of 221.21 .

Scientific Research Applications

Tautomerism and Basicity

Isoxazole derivatives, such as 3,4-dimethyl-5-hydroxyisoxazole, have been studied for their tautomerism, showing existence in the OH form in various solvents and solid phases. The basicities of these compounds and their structural characteristics have been documented, providing insight into their chemical behavior and potential for various applications (Boulton & Katritzky, 1961).

Synthesis of Heterocyclic γ-Amino Acids

Research has developed methods for synthesizing constrained heterocyclic γ-amino acids, which are valuable for mimicking the secondary structures of proteins. This includes the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) through cross-Claisen condensations, showcasing the versatility of isoxazole derivatives in the synthesis of bioactive molecules (Mathieu et al., 2015).

Rearrangement to 1,2,5-Oxadiazoles

5-Arylisoxazole-3-carboxylic acids have been converted into 5-arylisoxazole-3-hydroxamic acids, which undergo rearrangement to form 1,2,5-oxadiazoles. This transformation highlights the reactive nature of isoxazole derivatives and their utility in synthesizing complex heterocyclic structures (Potkin et al., 2012).

Isoxazole and Oxazole Derivatives Synthesis

The first synthesis of isoxazole-4-carboxylic acid derivatives through isoxazole-isoxazole isomerization has been reported. This process, catalyzed by Fe(II), demonstrates the potential of isoxazole derivatives in organic synthesis and the development of new synthetic methods (Serebryannikova et al., 2019).

Lithiation and Functionalization

Studies on the lithiation of methyl-substituted isoxazoles have explored the reactions leading to lateral lithiation, ring cleavage, and addition of butyllithium to the ring. These findings provide insights into the reactivity of isoxazole rings and their potential for functionalization, paving the way for the creation of diverse organic compounds (Micetich, 1970).

properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-5-8(6(2)16-12-5)4-9-7(3)17-13-10(9)11(14)15/h4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVIGRPELVFYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC2=C(ON=C2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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